NB-598

Overview

Description

NB-598 is a potent and competitive inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of cholesterol. By inhibiting squalene epoxidase, this compound suppresses the biosynthesis of triglycerides through the farnesol pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

NB-598 can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:

- Formation of the alkyne group.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

NB-598 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced products .

Scientific Research Applications

NB-598 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of squalene epoxidase and its effects on cholesterol biosynthesis.

Biology: Investigated for its role in cellular processes involving cholesterol and triglyceride metabolism.

Medicine: Explored for its potential therapeutic applications in reducing cholesterol levels and treating related disorders.

Industry: Utilized in the development of cholesterol-lowering drugs and other related products

Mechanism of Action

NB-598 exerts its effects by competitively inhibiting squalene epoxidase, an enzyme involved in the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthetic pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol and triglycerides. The molecular targets and pathways involved include the farnesol pathway and the regulation of cholesterol homeostasis .

Comparison with Similar Compounds

Similar Compounds

Terbinafine: Another squalene epoxidase inhibitor used primarily as an antifungal agent.

Naftifine: Similar to terbinafine, used as an antifungal agent.

Butenafine: Another antifungal agent that inhibits squalene epoxidase.

Uniqueness of NB-598

This compound is unique in its potent and specific inhibition of squalene epoxidase, making it a valuable tool for studying cholesterol biosynthesis and its related pathways.

Biological Activity

NB-598 is a potent inhibitor of squalene epoxidase (SQLE), an enzyme critical in the cholesterol biosynthetic pathway. This compound has garnered significant attention due to its selective cytotoxicity against certain cancer cell lines, particularly neuroendocrine tumors such as small cell lung cancer (SCLC) and neuroblastoma. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by competitively inhibiting SQLE, leading to the accumulation of squalene and a decrease in cholesterol synthesis. The inhibition of SQLE disrupts the normal cholesterol biosynthesis pathway, which is crucial for cell membrane integrity and function. This mechanism is particularly effective in cancer cells that are highly dependent on cholesterol for growth and survival.

Key Findings:

- Cell Line Sensitivity : A study identified that this compound exhibited specific activity in a subset of neuroendocrine cell lines, especially within SCLC. The sensitivity was quantified using the area under the curve (AUC) method, revealing significant variability among different cell lines .

- Squalene Accumulation : Treatment with this compound resulted in a dose-dependent accumulation of squalene in sensitive cell lines, indicating effective SQLE inhibition .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various human cell lines. Notably, Hep G2 cells (a human hepatoma cell line) were used to assess the effects on cholesterol metabolism.

Results from Hep G2 Studies:

- Cholesterol Synthesis Inhibition : this compound inhibited cholesterol synthesis from [^14C]acetate in a dose-dependent manner, significantly increasing intracellular squalene levels .

- LDL Receptor Activity : The compound induced LDL receptor mRNA and protein levels, enhancing LDL uptake in Hep G2 cells. This effect was attributed to the inhibition of cholesterol synthesis at the SQLE step .

In Vivo Efficacy

The in vivo effects of this compound were evaluated using mouse models bearing xenograft tumors. The results indicated that this compound effectively inhibited tumor growth in SQLE-sensitive cancer models.

Key Observations:

- Pharmacokinetics : Following administration at 300 mg/kg, this compound was found to have a half-life of approximately 8.35 hours in plasma and persisted in tumor tissues for up to 48 hours .

- Tumor Growth Inhibition : In studies involving established tumors, SQLE-sensitive cell lines demonstrated marked sensitivity to this compound treatment, while insensitive lines showed no significant response .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent for hypercholesterolemia and certain cancers:

- Hypercholesterolemia Treatment : In animal studies, multiple oral administrations of this compound resulted in decreased serum cholesterol levels while increasing serum squalene levels .

- Cancer Therapeutics : The selective nature of this compound against neuroendocrine tumors suggests its potential application in targeted cancer therapies, particularly for patients with SCLC who have limited treatment options.

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| SQLE Inhibition | Competitive inhibition leading to squalene accumulation |

| Cholesterol Synthesis | Dose-dependent inhibition observed in Hep G2 cells |

| LDL Receptor Induction | Increased mRNA and protein levels enhancing LDL uptake |

| Tumor Growth Inhibition | Effective against SQLE-sensitive xenograft models |

| Pharmacokinetics | Half-life ~8.35 hours; persists in tumors up to 48 hours |

Properties

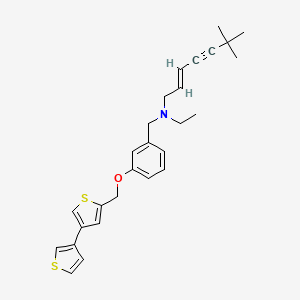

IUPAC Name |

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGLCXNEVICOG-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131060-14-5 | |

| Record name | NB 598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.